GDC-0879 - 905281-76-7

GDC-0879

Catalog Number: EVT-287681
CAS Number: 905281-76-7
Molecular Formula: C19H18N4O2
Molecular Weight: 334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GDC-0879 is a potent and selective inhibitor of B-Raf kinase, a key regulator of the mitogen-activated protein kinase (MAPK) signaling pathway. [, , , , , , , , , , , , , , , , , ] This pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. [, , ] GDC-0879's primary role in scientific research is as a tool to investigate the biological functions of the MAPK pathway, particularly in the context of cancer. [, , , , , , , , , , , , , , , , ] GDC-0879 was initially developed by Array BioPharma. [, ]

Future Directions
  • Developing more effective combination therapies: Combining GDC-0879 with other targeted therapies, such as PI3K inhibitors or MEK inhibitors, could enhance its efficacy and overcome drug resistance. [, , , , ]
  • Identifying novel therapeutic targets: Understanding the role of ARAF homodimerization in mediating resistance to RAF inhibitors like GDC-0879 could unveil new therapeutic targets for cancers driven by RAS and BRAF mutations. []
  • Investigating the potential of GDC-0879 in treating other diseases: Further research is needed to explore the potential therapeutic benefits of GDC-0879 in CoQ deficiency kidney disease and other diseases where MAPK pathway dysregulation plays a role. [, , ]
  • Developing more selective and potent B-Raf inhibitors: Continued research focused on designing and synthesizing novel B-Raf inhibitors with improved pharmacological properties could lead to more effective therapies for B-Raf-driven cancers. [, ]
Overview

GDC-0879 is a potent and selective inhibitor of the B-Raf kinase, primarily targeting the V600E mutant form associated with various cancers, including melanoma and colorectal carcinoma. This compound has garnered attention due to its unique mechanism of action that involves paradoxical activation of the mitogen-activated protein kinase pathway in certain cellular contexts, which can lead to both therapeutic effects and resistance mechanisms in cancer treatment.

Source and Classification

GDC-0879 was developed as part of a series of small-molecule therapeutics aimed at inhibiting B-Raf kinases, which play a crucial role in cell signaling pathways that regulate cell growth and survival. It belongs to the class of pyrazole-based compounds and is classified as a type I inhibitor, specifically designed to target the ATP-binding site of B-Raf. The compound is primarily studied for its antitumor efficacy in preclinical models and is relevant in the context of targeted cancer therapies.

Synthesis Analysis

The synthesis of GDC-0879 involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that undergo multiple reactions to build the core structure.
  2. Reactions: Key reactions may include condensation, cyclization, and functional group modifications to introduce specific substituents that enhance potency and selectivity.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity levels suitable for biological testing.

Technical details regarding specific reaction conditions, yields, and purification methods can be found in literature discussing the development of B-Raf inhibitors .

Molecular Structure Analysis

The molecular structure of GDC-0879 can be described as follows:

  • Chemical Formula: C17_{17}H15_{15}N3_{3}O
  • Molecular Weight: Approximately 281.32 g/mol
  • Structural Features: GDC-0879 features a pyrazole ring system connected to an indene scaffold, which is critical for its binding affinity to B-Raf. The presence of specific functional groups enhances its selectivity for mutant forms of B-Raf over wild-type forms.

Detailed structural data can be visualized through crystallographic studies or computational modeling .

Chemical Reactions Analysis

GDC-0879 undergoes various chemical reactions within biological systems:

  1. Binding Interactions: Upon administration, GDC-0879 binds to the ATP-binding site of B-Raf, inhibiting its kinase activity.
  2. Metabolism: The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have distinct biological activities.
  3. Resistance Mechanisms: In some contexts, GDC-0879 can paradoxically activate downstream signaling pathways (e.g., MEK/ERK), particularly in cells expressing wild-type B-Raf or other mutations like KRAS, leading to tumor proliferation despite treatment .
Mechanism of Action

The mechanism of action of GDC-0879 is characterized by:

  1. Inhibition of Mutant B-Raf: GDC-0879 selectively inhibits the V600E mutant form of B-Raf, leading to decreased phosphorylation of MEK and ERK, crucial components in the MAPK signaling pathway.
  2. Paradoxical Activation: In cells with wild-type B-Raf or certain mutations, GDC-0879 can induce dimerization and activation of downstream pathways, resulting in increased cell survival and proliferation .
  3. Therapeutic Implications: Understanding these mechanisms is essential for optimizing treatment regimens and overcoming resistance in tumors treated with B-Raf inhibitors.
Physical and Chemical Properties Analysis

GDC-0879 exhibits several notable physical and chemical properties:

  1. Solubility: The compound's solubility profile is critical for its bioavailability; it is typically soluble in organic solvents but may have limited aqueous solubility.
  2. Stability: Stability studies indicate that GDC-0879 maintains its integrity under physiological conditions but may degrade under extreme pH or temperature conditions.
  3. Analytical Techniques: Techniques such as liquid chromatography-tandem mass spectrometry are employed to analyze its stability and concentration in biological samples .
Applications

GDC-0879 has several scientific applications:

  1. Cancer Research: It is primarily used in preclinical studies to evaluate its efficacy against tumors harboring BRAF mutations.
  2. Mechanistic Studies: Researchers utilize GDC-0879 to explore the signaling pathways involved in cancer cell survival and resistance mechanisms.
  3. Combination Therapies: Investigations are ongoing into the potential for combining GDC-0879 with other targeted therapies (e.g., EGFR inhibitors) to enhance therapeutic outcomes in patients with resistant tumors .
Molecular Pharmacology and Target Specificity

Introduction to GDC-0879GDC-0879 is a potent and selective small-molecule inhibitor targeting the RAF kinase family, specifically designed to disrupt the oncogenic RAS/RAF/MEK/ERK signaling pathway. Its development stemmed from the need to target BRAF mutations—particularly the V600E variant—that drive uncontrolled cell proliferation in cancers like melanoma and colorectal carcinoma [1] [9]. Preclinical characterization established GDC-0879 as an ATP-competitive inhibitor with nanomolar potency against mutant BRAF, though its activity varies significantly across RAF isoforms and cellular contexts [5] [10].

Kinase Inhibition Profile of GDC-0879

Selective Inhibition of B-Raf V600E Mutant Kinase

GDC-0879 demonstrates exceptional selectivity for the BRAF V600E mutant kinase, with biochemical assays revealing a half-maximal inhibitory concentration (IC50) of 0.13 nM against purified BRAF V600E [5] [9] [10]. This selectivity translates to cellular efficacy, where GDC-0879 suppresses phosphorylated ERK (pERK)—a downstream effector of RAF signaling—with an IC50 of 63 nM in BRAF V600E-mutant Malme-3M melanoma cells [7] [10]. In vivo studies further corroborate this specificity: BRAF V600E-driven xenografts exhibit sustained (>90%) suppression of MEK/ERK pathway activity for over 8 hours post-administration, correlating with tumor regression and improved survival [1] [9].

Table 1: Inhibition Profile of GDC-0879 in BRAF V600E Contexts

SystemIC50Key Observation
Purified BRAF V600E0.13 nMNear-complete kinase inhibition
Cellular pERK (Malme-3M)63 nMPathway suppression in mutant cells
A375 Xenograft Growth3.06 μM*Dose-dependent tumor regression [9]

*Concentration required for 50% tumor growth inhibition.

Differential Activity Against Wild-Type B-Raf and c-Raf Isoforms

While potent against BRAF V600E, GDC-0879 shows reduced efficacy against wild-type BRAF and c-RAF isoforms. In cell lines expressing wild-type BRAF (e.g., KRAS-mutant models), GDC-0879’s inhibition of pERK is transient and incomplete compared to its effects in BRAF V600E contexts [1]. Biochemical assays confirm moderate activity against c-RAF (IC50 ~0.5–1 μM), but this is clinically insignificant due to poor cellular penetration [10]. Crucially, GDC-0879 fails to inhibit proliferation in 81% of KRAS-mutant tumors, underscoring its dependency on BRAF V600E for therapeutic efficacy [1] [6].

Paradoxical Activation of MEK/ERK Signaling in Non-Mutant Contexts

A critical limitation of GDC-0879 is its propensity to paradoxically activate the MEK/ERK pathway in cells lacking BRAF mutations. In RAS-mutant or wild-type BRAF environments, GDC-0879 stabilizes RAF dimers, enabling transactivation of drug-free RAF protomers. This leads to hyperactivation of ERK signaling and accelerated tumor progression in KRAS-driven models [1] [6]. For example:

  • In KRAS-mutant pancreatic cancer cells, GDC-0879 increases pERK by 3–5 fold within 30 minutes [6].
  • Non-oncological applications reveal similar effects: In kidney podocytes, GDC-0879 protects against injury by paradoxically activating MEK/ERK—a effect abolished by MEK inhibitors [2].

This phenomenon is mechanistically distinct from its antitumor action and underscores the context-dependent outcomes of RAF inhibition [6].

Structural Basis of RAF Kinase Domain Interaction

ATP-Competitive Binding Mechanisms

GDC-0879 binds the BRAF kinase domain in an ATP-competitive manner, occupying the catalytic cleft adjacent to the DFG motif. The crystal structure (PDB: 7SHV) reveals that GDC-0879 stabilizes BRAF in a "closed" conformation (DFG-in state), where the pyridinyl-pyrazole moiety forms hydrogen bonds with the hinge region (Cys532), while the oxime group interacts with the activation loop [3] [6]. Key structural features include:

  • Hydrophobic pocket occupancy: The indene ring inserts into a hydrophobic pocket near the gatekeeper residue (Thr529), enhancing binding affinity [3].
  • Allosteric constraints: The T529M "gatekeeper" mutation reduces GDC-0879 binding by 80-fold, confirming direct engagement with the ATP site [6].

Table 2: Structural Parameters of GDC-0879-BRAF Complex (PDB: 7SHV)

ParameterDetailFunctional Implication
Binding SiteATP cleft (DFG-in conformation)Competitive ATP displacement
Key InteractionsH-bonds with Cys532, Van der Waals contactsStabilizes closed kinase domain
Resolution2.88 ÅHigh-confidence ligand positioning
Gatekeeper SensitivityT529M reduces potency by 80-fold [6]Validates direct binding

Conformational Dynamics in RAF Dimer Stabilization

GDC-0879 binding induces rigidification of the kinase domain, promoting RAF dimerization through allosteric mechanisms. Bioluminescence resonance energy transfer (BRET) assays demonstrate that GDC-0879 stabilizes BRAF-CRAF heterodimers with an EC50 of 12 nM—a process dependent on an intact dimer interface (e.g., Arg509) [6]. Mutations at the dimerization surface (R509H) or 14-3-3 binding site (Ser729) abolish this effect. The drug-bound BRAF protomer adopts a conformation that facilitates:

  • Side-to-side dimer interface engagement: Enhanced through helix αC stabilization [6].
  • Transactivation of drug-free RAF partners: Leading to paradoxical ERK activation in RAS-mutant cells [6].

This dual role—therapeutic inhibitor in BRAF V600E contexts vs. pathological activator in wild-type settings—highlights how conformational dynamics dictate functional outcomes [6] [10].

Properties

CAS Number

905281-76-7

Product Name

GDC-0879

IUPAC Name

2-[4-[(1Z)-1-hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C19H18N4O2/c24-10-9-23-12-17(19(21-23)13-5-7-20-8-6-13)15-1-3-16-14(11-15)2-4-18(16)22-25/h1,3,5-8,11-12,24-25H,2,4,9-10H2/b22-18-

InChI Key

DEZZLWQELQORIU-PYCFMQQDSA-N

SMILES

C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO

Solubility

Soluble in DMSO, not in water

Synonyms

2-(4-(1-(hydroxyimino)-2,3-dihydro-1H-inden-5-yl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol
GDC 0879
GDC-0879
GDC0879

Canonical SMILES

C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO

Isomeric SMILES

C1C/C(=N/O)/C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.